(3-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 4-pyridylmagnesium bromide, followed by reduction of the resulting intermediate . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: (3-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)carboxylic acid.
Reduction: Various reduced pyridine derivatives.
Substitution: Substituted (3-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study the effects of trifluoromethyl groups on biological activity and molecular interactions .
Industry: Used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts unique properties such as increased stability and hydrophobicity .
Mechanism of Action
The mechanism by which (3-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their binding affinity to proteins and enzymes . The pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
- (4-(Trifluoromethyl)pyridin-3-yl)methanol
- 1-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol
- (3-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol
Uniqueness: (3-(3-(Trifluoromethyl)phenyl)pyridin-4-yl)methanol is unique due to the specific positioning of the trifluoromethyl group and the methanol group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10F3NO |
---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]pyridin-4-yl]methanol |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-3-1-2-9(6-11)12-7-17-5-4-10(12)8-18/h1-7,18H,8H2 |
InChI Key |
SVVZSAJURPUMSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CN=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.